![molecular formula C9H14BClFNO2 B1378858 {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride CAS No. 1485417-92-2](/img/structure/B1378858.png)
{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride
概要
説明
{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a dimethylamino group, and a fluorophenyl group, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride typically involves the reaction of 4-(dimethylaminomethyl)-3-fluorophenylboronic acid with hydrochloric acid. The process can be carried out under mild conditions, ensuring the stability of the boronic acid group. The reaction is usually performed in an aqueous or organic solvent, with careful control of temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
化学反応の分析
Types of Reactions: {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .
科学的研究の応用
Chemistry: In organic chemistry, {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is widely used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds. This reaction is pivotal in the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable boron-carbon bonds makes it a valuable reagent in material science .
作用機序
The mechanism by which {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride exerts its effects involves the interaction of the boronic acid group with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound .
類似化合物との比較
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Comparison: Compared to these similar compounds, {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency .
特性
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDVVRWHHOBPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485417-92-2 | |
| Record name | {4-[(dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


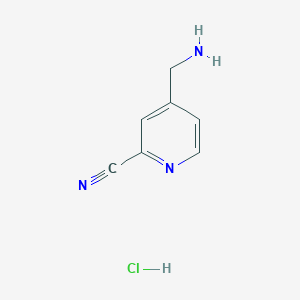
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)
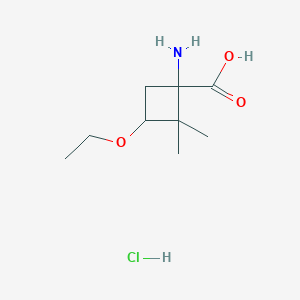
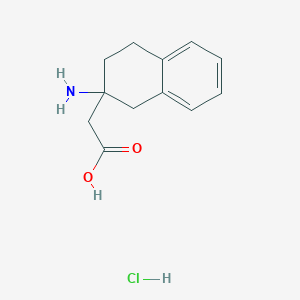
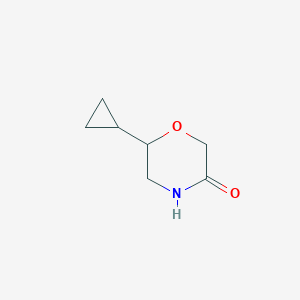
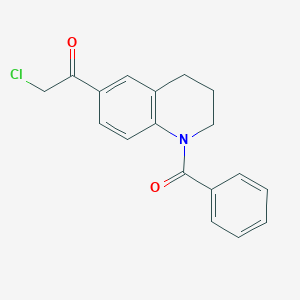
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
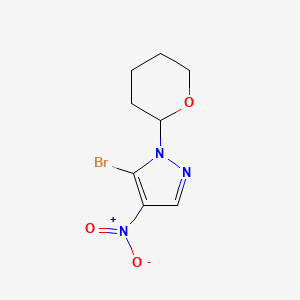
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
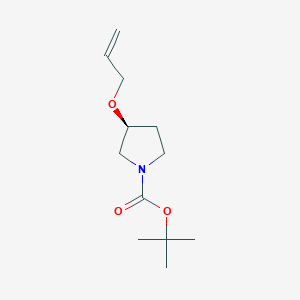

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
